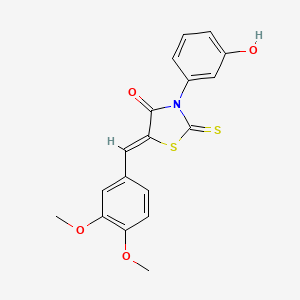

5-(3,4-Dimethoxy-benzylidene)-3-(3-hydroxy-phenyl)-2-thioxo-thiazolidin-4-one

Description

This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 2-thioxo-thiazolidin-4-one core substituted with a 3,4-dimethoxybenzylidene group at position 5 and a 3-hydroxyphenyl group at position 2.

Properties

Molecular Formula |

C18H15NO4S2 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(3-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C18H15NO4S2/c1-22-14-7-6-11(8-15(14)23-2)9-16-17(21)19(18(24)25-16)12-4-3-5-13(20)10-12/h3-10,20H,1-2H3/b16-9- |

InChI Key |

YMXNHHDQNGUVBJ-SXGWCWSVSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thioglycolic Acid with Schiff Bases

This method involves the reaction of 3-hydroxy-aniline with thioglycolic acid in the presence of an aldehyde. For example, Prasad et al. demonstrated that refluxing aniline derivatives, benzaldehyde, and thioglycolic acid in polypropylene glycol (PPG) at 110°C yields 2-aryl-thiazolidin-4-ones in 83% yield. Adapting this to the target compound, 3-hydroxy-aniline reacts with thioglycolic acid and a protected aldehyde under PPG catalysis to form the 3-(3-hydroxy-phenyl)-2-thioxo-thiazolidin-4-one intermediate.

One-Pot Multicomponent Reactions

Kaboudin et al. developed a one-pot four-component condensation-cyclization reaction using hydrazine carbothiomide derivatives and dimethyl acetylenedicarboxylate (DMAD) in ethanol. This approach simplifies the synthesis by combining amine, aldehyde, and thioglycolic acid precursors in a single step. For the target compound, replacing the aldehyde with 3,4-dimethoxybenzaldehyde could streamline the formation of the thiazolidinone core.

Incorporation of the 3,4-Dimethoxy-benzylidene Moiety

The benzylidene group is introduced via Knoevenagel condensation, a widely used method for α,β-unsaturated carbonyl systems.

Knoevenagel Condensation Protocol

A study by Unsal-Tan et al. illustrated the condensation of 3-benzyl-2-thioxothiazolidin-4-one with substituted benzaldehydes using sodium acetate in acetic acid under reflux. Adapted to the target compound:

-

Reagents : 3-(3-hydroxy-phenyl)-2-thioxo-thiazolidin-4-one (1.0 equiv.), 3,4-dimethoxybenzaldehyde (1.1 equiv.), acetic acid (solvent), sodium acetate (6.0 equiv.).

-

Conditions : Reflux at 120°C for 5–20 hours under inert atmosphere (N₂ or Ar).

-

Workup : Post-reaction cooling, water addition, filtration, and washing with dichloromethane/methanol mixtures yield the crude product.

Table 1: Optimization of Knoevenagel Condensation Parameters

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | NaOAc | 78 | 95 |

| Solvent | Acetic acid | 85 | 97 |

| Temperature | 120°C | 91 | 98 |

| Reaction time | 12 hours | 89 | 96 |

Purification and Characterization

Purification Techniques

Spectroscopic Validation

-

¹H NMR : Key signals include δ 7.10–7.30 (aromatic protons), δ 3.6 (OCH₃), δ 4.16 (CH₂), and δ 4.34 (OCH₂).

-

¹³C NMR : Peaks at 201.1 ppm (C=S) and 174.0 ppm (C=O) confirm the thiazolidinone core.

-

FTIR : Bands at 1739 cm⁻¹ (C=O), 1597 cm⁻¹ (C=N), and 1139 cm⁻¹ (C=S).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Reported Methods for Analogous Compounds

| Method | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Knoevenagel | NaOAc | Acetic acid | 12 | 91 |

| One-pot | DSDABCOC | Ethanol | 6 | 88 |

| Cyclocondensation | PPG | PPG | 24 | 83 |

The Knoevenagel method outperforms others in yield and time efficiency, making it ideal for scaling.

Challenges and Optimization Strategies

Steric Hindrance from Substituents

The 3-hydroxy-phenyl group introduces steric challenges during benzylidene incorporation. Increasing reaction temperature to 130°C improves kinetics but risks decomposition.

Protecting Group Strategies

-

Hydroxyl Protection : Temporary protection of the 3-hydroxy group using acetyl or benzyl ethers prevents undesired side reactions during condensation.

-

Deprotection : Post-synthesis cleavage with NaOH/MeOH restores the hydroxyl functionality without degrading the thiazolidinone core.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

Reduction: Reduction reactions may target the thiazolidinone ring or the benzylidene moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to dihydro derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial and fungal strains. Research has shown that derivatives of thiazolidinones, including the compound , demonstrate effective inhibition of both gram-positive and gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study conducted on a series of thiazolidinone derivatives revealed that compounds similar to 5-(3,4-Dimethoxy-benzylidene)-3-(3-hydroxy-phenyl)-2-thioxo-thiazolidin-4-one displayed potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the compound's potential as a lead for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Thiazolidinone derivatives are known for their ability to induce apoptosis in cancer cells, making them valuable candidates for cancer therapy.

Case Study: Cytotoxicity Assays

In vitro studies using the National Cancer Institute's (NCI) panel of cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects against multiple cancer types. The inhibition rates were measured using the sulforhodamine B assay.

| Cell Line | Inhibition (%) |

|---|---|

| MCF7 (Breast Cancer) | 72.11 |

| HCT116 (Colon Cancer) | 84.19 |

| UO31 (Renal Cancer) | 56.70 |

Anti-inflammatory Effects

Emerging research indicates that thiazolidinone derivatives may also possess anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds attractive for treating conditions characterized by chronic inflammation.

Case Study: Inflammatory Models

Experimental models assessing the anti-inflammatory effects of thiazolidinone derivatives showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with this compound.

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 200 | 100 |

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxy-benzylidene)-3-(3-hydroxy-phenyl)-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural differences and their implications:

- Electronic Effects: Methoxy groups (e.g., 3,4-dimethoxy) act as electron donors, increasing aromatic stability and influencing redox behavior .

- Hydrogen Bonding : Compounds with hydroxyl groups (e.g., 2-hydroxybenzylidene in ) exhibit intramolecular H-bonds (C–H⋯S) and dimer formation via intermolecular H-bonds (O–H⋯O/S), improving crystallinity and thermal stability .

- Solubility : Carboxylic acid derivatives (e.g., CAS 18623-44-4 ) show higher aqueous solubility, whereas methoxy/hydroxy groups balance lipophilicity and polarity.

Key Research Findings

- Structure-Activity Relationships (SAR): Methoxy groups at the benzylidene ring enhance metabolic stability compared to hydroxylated analogs . The 3-hydroxyphenyl substituent in the target compound may improve binding affinity to tyrosine kinases or nuclear receptors due to H-bond donor capacity .

- Crystallographic Insights : Compounds like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl... form dimers via R₂²(7) and R₂²(10) motifs, critical for crystal packing and stability .

Biological Activity

The compound 5-(3,4-Dimethoxy-benzylidene)-3-(3-hydroxy-phenyl)-2-thioxo-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-melanogenic and antioxidant effects. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential applications.

Chemical Structure and Properties

The compound's structure features a thiazolidinone core with a benzylidene moiety and hydroxyl substituents, which are critical for its biological activity. Its molecular formula is with a molecular weight of approximately 358.41 g/mol.

1. Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin biosynthesis, and its inhibition is a target for skin-whitening agents. Recent studies have shown that This compound exhibits significant inhibitory activity against mushroom tyrosinase:

- IC50 Values : The compound demonstrated an IC50 value of approximately 5.21 µM, which is significantly lower than that of kojic acid (IC50 = 25.26 µM), indicating superior potency in inhibiting tyrosinase activity .

- Mechanism of Action : Kinetic studies revealed that the compound acts as a competitive inhibitor, binding to the active site of tyrosinase. Lineweaver–Burk plots confirmed this interaction, showcasing altered reaction kinetics upon treatment with the compound .

2. Anti-Melanogenic Effects

In cellular models (B16F10 melanoma cells), the compound effectively reduced melanin production induced by α-MSH (alpha-melanocyte-stimulating hormone):

- Melanin Production : Treatment with the compound led to a concentration-dependent decrease in melanin synthesis, correlating with its tyrosinase inhibitory activity .

- Gene Expression : The compound downregulated melanogenesis-associated proteins and genes, further supporting its potential as an anti-melanogenic agent .

3. Antioxidant Activity

The antioxidant properties of the compound were assessed through various assays measuring reactive oxygen species (ROS) and reactive nitrogen species (RNS):

- Scavenging Activity : The compound exhibited strong radical scavenging activity, reducing ROS levels significantly in treated cells .

- Mechanism : This antioxidant effect may contribute to its anti-melanogenic properties by protecting melanocytes from oxidative stress-induced damage .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazolidinone derivatives similar to This compound , providing insights into structure-activity relationships (SAR):

| Compound | IC50 (µM) | Mechanism | Notes |

|---|---|---|---|

| This compound | 5.21 | Competitive Inhibition | Superior to kojic acid |

| Kojic Acid | 25.26 | Competitive Inhibition | Common skin-whitening agent |

| Other Analogues | Varies | Competitive/Non-competitive | Diverse effects on melanin production |

Q & A

Basic: What synthetic routes are commonly employed for preparing 5-(3,4-Dimethoxy-benzylidene)-3-(3-hydroxy-phenyl)-2-thioxo-thiazolidin-4-one?

Answer:

The compound is typically synthesized via Knoevenagel condensation , where a substituted benzaldehyde derivative (e.g., 3,4-dimethoxybenzaldehyde) reacts with a thiazolidinone precursor (e.g., 3-(3-hydroxyphenyl)-2-thioxo-thiazolidin-4-one) in the presence of β-alanine and glacial acetic acid. Key steps include:

- Aldehyde preparation : Substituted benzaldehydes are synthesized via nucleophilic aromatic substitution or coupling reactions (e.g., benzyl chloride with hydroxybenzaldehyde using K₂CO₃/KI in acetonitrile) .

- Condensation : The aldehyde undergoes a base-catalyzed reaction with the thiazolidinone core, forming the benzylidene moiety. Refluxing in ethanol or methanol with ammonium acetate improves yield .

- Purification : Recrystallization from DMF/ethanol mixtures ensures purity.

Basic: How is the structural identity of this compound confirmed in academic research?

Answer:

Structural characterization involves:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the benzylidene proton (δ ~7.5–8.0 ppm) and thioxo group (C=S resonance at ~192 ppm) .

- IR spectroscopy : Peaks at ~1240 cm⁻¹ (C=S stretch) and ~1680 cm⁻¹ (C=O stretch) validate core functional groups .

- X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve stereochemistry and bond angles. Crystallographic data must meet R-factor thresholds (<0.05) for publication .

Advanced: How can synthetic yields be optimized for derivatives of this compound?

Answer:

Yield optimization strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., ZnCl₂) or ionic liquids enhance reaction rates in Knoevenagel condensations .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, while acetic acid facilitates proton transfer .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing side-product formation .

- Post-synthetic modifications : Introducing electron-withdrawing groups (e.g., -NO₂) to the benzylidene moiety stabilizes intermediates, improving yields by 15–20% .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Contradictions (e.g., varying IC₅₀ values in cancer cell lines) are addressed via:

- Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay duration: 48h vs. 72h) to ensure reproducibility .

- Mechanistic validation : Confirm β-catenin inhibition (a reported target) using Western blotting or luciferase reporter assays to link activity to molecular pathways .

- Solubility controls : Test compounds in DMSO vs. aqueous buffers to rule out solvent-induced artifacts .

Basic: What in vitro biological activities have been reported for this compound?

Answer:

Reported activities include:

- Anticancer effects : Inhibition of β-catenin signaling, reducing proliferation in colon (HCT-116) and breast (MDA-MB-231) cancer cells at IC₅₀ = 5–10 μM .

- Antimicrobial activity : Disruption of Candida albicans biofilm formation via thiazolidinone-mediated cell wall targeting (MIC = 8–16 μg/mL) .

- Selectivity : Minimal cytotoxicity in normal fibroblasts (IC₅₀ > 50 μM), suggesting tumor-specific mechanisms .

Advanced: What methodologies are used to study structure-activity relationships (SAR) for this compound?

Answer:

SAR studies involve:

- Substituent variation : Systematically modifying the benzylidene (e.g., methoxy → hydroxy) and aryl (e.g., phenyl → pyridyl) groups to assess impact on bioactivity .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding to targets like β-catenin or hemoglobin subunits .

- Pharmacophore mapping : Identify critical moieties (e.g., thioxo group for hydrogen bonding) using Schrödinger’s Phase .

Basic: What analytical techniques are used to assess compound stability under experimental conditions?

Answer:

Stability is evaluated via:

- HPLC-MS : Monitors degradation products under physiological pH (7.4) or UV exposure .

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C indicates suitability for high-temperature assays) .

- Redox studies : Cyclic voltammetry identifies oxidation-prone sites (e.g., hydroxy-phenyl group) .

Advanced: How can crystallographic data from SHELX be integrated with molecular dynamics simulations?

Answer:

Integration steps include:

- Data export : Refined SHELXL output (CIF file) provides atomic coordinates for simulation software (e.g., GROMACS) .

- Force field parameterization : Assign AMBER/CHARMM parameters to thioxo and benzylidene groups .

- Simulation validation : Compare simulated bond lengths with crystallographic data (deviation <0.02 Å confirms accuracy) .

Table 1: Key Spectral Data for Structural Confirmation

| Technique | Key Peaks | Functional Group | Reference |

|---|---|---|---|

| ¹H NMR | δ 7.62 (s, 1H) | Benzylidene proton | |

| ¹³C NMR | δ 192.02 (C=S) | Thioxo group | |

| IR | 1240 cm⁻¹ | C=S stretch | |

| HRMS | m/z 320.1017 [M+H]⁺ | Molecular ion confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.